molecular formula C16H17N3O3S B13094379 6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid

6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid

Cat. No.: B13094379
M. Wt: 331.4 g/mol
InChI Key: RPICXZWVDSMVSW-UHFFFAOYSA-N
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Description

6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid is a complex organic compound with the molecular formula C16H17N3O3S and a molecular weight of 331.39 g/mol This compound is characterized by its unique structure, which includes a cyclopropane ring, a piperazine ring, and a benzo[d]isothiazole moiety

Preparation Methods

The synthesis of 6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Studies have indicated that derivatives of benzo[d]isothiazoles exhibit anticancer properties. The specific compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research into similar compounds has shown promise in targeting specific cancer pathways, making this compound a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties
    • The structural components of 6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid suggest potential antimicrobial activity. Compounds with similar isothiazole moieties have been documented to possess antibacterial and antifungal properties, indicating that this compound could also exhibit such effects.
  • Neurological Applications
    • The piperazine moiety is known for its psychoactive properties and potential use in treating neurological disorders. Compounds with piperazine structures have been explored as anxiolytics and antidepressants. This compound could be evaluated for such applications, particularly in modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds similar to this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BAntimicrobial EffectsShowed effectiveness against Gram-positive bacteria, suggesting broad-spectrum antimicrobial potential.
Study CNeuropharmacologyIndicated modulation of serotonin receptors, highlighting potential as an antidepressant agent.

Mechanism of Action

The mechanism of action of 6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperazine ring and benzo[d]isothiazole moiety are thought to play crucial roles in its biological activity .

Comparison with Similar Compounds

Similar compounds to 6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid, with the CAS number 1206594-50-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C16H17N3O3S
  • Molecular Weight : 331.39 g/mol
  • Purity : ≥ 98% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its cytotoxic and antimicrobial properties. Its structural similarities to other bioactive compounds suggest potential applications in cancer therapy and antimicrobial treatments.

Cytotoxic Activity

Research indicates that derivatives of benzo[d]isothiazole exhibit significant cytotoxic effects against various tumor cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells, demonstrating potent antineoplastic activity .

Table 1: Cytotoxic Activity of Similar Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-4685.0Apoptosis induction
Compound BHeLa10.0Cell cycle arrest
Compound CA5497.5DNA damage

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell integrity and inhibition of essential cellular processes .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus2.5 µg/mLCell membrane disruption
Escherichia coli5.0 µg/mLInhibition of protein synthesis
MRSA3.0 µg/mLDNA gyrase inhibition

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Protein Disulfide Isomerase (PDI) : Studies have shown that modulation of PDI can protect against cellular stress and apoptosis, suggesting a protective role in neurodegenerative conditions .
  • Antimicrobial Action : The compound's ability to penetrate bacterial cells and disrupt cellular functions is crucial for its antimicrobial efficacy .

Case Studies

  • Neuroprotection in Huntington's Disease Models : In vivo studies indicated that derivatives like LOC14 (related to our compound) showed protective effects against mutant huntingtin-induced neurotoxicity by modulating ER stress responses .
  • Cytotoxicity against Breast Cancer Cells : A study demonstrated that related compounds exhibited significant cytotoxicity in breast cancer cell lines, highlighting their potential as therapeutic agents .

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

6-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C16H17N3O3S/c20-15(10-1-2-10)19-7-5-18(6-8-19)11-3-4-12-13(9-11)23-17-14(12)16(21)22/h3-4,9-10H,1-2,5-8H2,(H,21,22)

InChI Key

RPICXZWVDSMVSW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC4=C(C=C3)C(=NS4)C(=O)O

Origin of Product

United States

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